D-Serine-d3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C3H7NO3 |

|---|---|

Molecular Weight |

108.11 g/mol |

IUPAC Name |

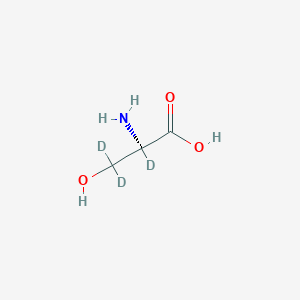

(2R)-2-amino-2,3,3-trideuterio-3-hydroxypropanoic acid |

InChI |

InChI=1S/C3H7NO3/c4-2(1-5)3(6)7/h2,5H,1,4H2,(H,6,7)/t2-/m1/s1/i1D2,2D |

InChI Key |

MTCFGRXMJLQNBG-MIRRBZTDSA-N |

Isomeric SMILES |

[2H][C@](C(=O)O)(C([2H])([2H])O)N |

Canonical SMILES |

C(C(C(=O)O)N)O |

Origin of Product |

United States |

Foundational & Exploratory

What is D-Serine-d3 and why is it used in neuroscience research?

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

D-Serine, an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, is a critical modulator of synaptic plasticity and neuronal signaling in the central nervous system. Its accurate quantification is paramount for understanding its role in both normal brain function and pathological conditions. This technical guide provides an in-depth overview of D-Serine-d3, a deuterated isotopologue of D-Serine, and its indispensable application in neuroscience research. By leveraging the kinetic isotope effect, this compound serves as a robust internal standard for precise and accurate quantification of endogenous D-Serine levels in complex biological matrices, such as brain tissue, using mass spectrometry-based techniques. This guide details the core principles of its application, presents quantitative data on D-Serine metabolism, outlines experimental protocols, and provides visual representations of key pathways and workflows to facilitate its integration into advanced neuroscience research.

Introduction to this compound

This compound is a stable isotope-labeled form of D-Serine where three hydrogen atoms have been replaced with deuterium atoms. This isotopic substitution results in a molecule that is chemically identical to D-Serine but has a higher molecular weight. The key advantage of this modification lies in the kinetic isotope effect, where the carbon-deuterium bond is stronger than the carbon-hydrogen bond, making this compound more resistant to metabolic degradation.

In neuroscience research, this compound is primarily utilized as an internal standard in quantitative mass spectrometry. Its identical chemical behavior to endogenous D-Serine ensures that it experiences similar extraction, derivatization, and ionization efficiencies during sample processing and analysis. However, its distinct mass allows it to be differentiated from the unlabeled D-Serine by the mass spectrometer, enabling highly accurate and precise quantification of the endogenous analyte. Specifically, it is often referred to as DL-Serine-2,3,3-d3, indicating the positions of the deuterium atoms.

The Role of D-Serine in Neuroscience

D-Serine is a pivotal neuromodulator that acts as a potent co-agonist at the glycine site of the NMDA receptor, a key player in excitatory neurotransmission. The binding of both glutamate and a co-agonist like D-Serine is required for the activation of the NMDA receptor channel. This activation is crucial for various forms of synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.

The metabolism of D-Serine in the brain is tightly regulated. It is synthesized from its enantiomer, L-Serine, by the enzyme serine racemase. Its degradation is primarily catalyzed by the enzyme D-amino acid oxidase (DAAO). Dysregulation of D-Serine levels has been implicated in several neurological and psychiatric disorders, including schizophrenia, Alzheimer's disease, and neuropathic pain, making its accurate measurement a critical aspect of research in these areas.

Data Presentation: D-Serine Metabolism and Quantification

The following tables summarize key quantitative data related to D-Serine metabolism and its analysis using isotopically labeled tracers.

| Parameter | Value | Species | Brain Region | Reference |

| Endogenous D-Serine Concentration | 0.27 µmol/g wet weight | Rat | Whole Brain | [1] |

| D-Serine Turnover Rate (from L-[3H]-Serine) | 4.1 %/h | Mouse | Whole Brain | [2] |

| D-Serine Synthesis Rate (from L-Serine) | 9.2 nmol/g/h | Rat | Whole Brain | [2] |

| D-Serine Degradation Rate | 3.8 - 4.1 %/h | Mouse/Rat | Whole Brain | [2] |

Table 1: In Vivo D-Serine Metabolic Parameters.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| D-Serine | 106.1 | 60.1 | 15 |

| This compound | 109.1 | 63.1 | 15 |

Table 2: Representative Mass Spectrometry Parameters for D-Serine and this compound. (Note: These values can vary depending on the specific instrumentation and derivatization method used).

Experimental Protocols

Quantification of D-Serine in Brain Tissue using this compound and LC-MS/MS

This protocol provides a general framework for the quantification of D-Serine in rodent brain tissue using this compound as an internal standard.

4.1.1. Materials and Reagents

-

D-Serine and this compound standards

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water

-

Brain tissue samples

-

Homogenizer

-

Centrifuge

-

Solid-phase extraction (SPE) cartridges (e.g., C18)

-

LC-MS/MS system with a chiral column (e.g., Crownpak CR-I(+))

4.1.2. Sample Preparation

-

Tissue Homogenization: Weigh the frozen brain tissue and homogenize in a 4-fold volume of ice-cold 0.1% formic acid in acetonitrile.

-

Internal Standard Spiking: Add a known amount of this compound solution to the homogenate to serve as the internal standard.

-

Protein Precipitation: Vortex the mixture vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to precipitate proteins.

-

Supernatant Collection: Carefully collect the supernatant.

-

Solid-Phase Extraction (Optional but Recommended): Condition an SPE cartridge with methanol followed by water. Load the supernatant onto the cartridge. Wash the cartridge with water to remove salts and other polar impurities. Elute the analytes with a suitable solvent mixture (e.g., 80% methanol in water).

-

Sample Concentration: Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a small volume of the initial mobile phase for LC-MS/MS analysis.

4.1.3. LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: Chiral crown ether column (e.g., CROWNPAK CR-I (+)).

-

Mobile Phase: Isocratic elution with a mixture of 0.3% trifluoroacetic acid in 10% acetonitrile is a common starting point.[3] The mobile phase composition may need optimization depending on the specific column and system.

-

Flow Rate: Typically in the range of 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometric Detection:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode.

-

Scan Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both D-Serine and this compound (see Table 2 for representative values).

-

4.1.4. Data Analysis

-

Peak Integration: Integrate the peak areas for both the endogenous D-Serine and the this compound internal standard.

-

Ratio Calculation: Calculate the ratio of the peak area of D-Serine to the peak area of this compound for each sample.

-

Standard Curve Generation: Prepare a series of calibration standards with known concentrations of D-Serine and a fixed concentration of this compound. Plot the peak area ratio against the concentration of D-Serine to generate a standard curve.

-

Quantification: Determine the concentration of D-Serine in the brain tissue samples by interpolating their peak area ratios on the standard curve.

Mandatory Visualizations

D-Serine Signaling Pathway

Caption: Metabolic pathway of D-Serine in the central nervous system.

Experimental Workflow for D-Serine Quantification

Caption: Workflow for quantifying D-Serine in brain tissue.

Conclusion

This compound is an essential tool for neuroscientists investigating the roles of D-Serine in the brain. Its use as an internal standard in LC-MS/MS methodologies allows for the highly accurate and precise quantification of endogenous D-Serine, overcoming the challenges associated with analyzing this low-abundance amino acid in complex biological samples. The detailed protocols and workflows presented in this guide provide a solid foundation for researchers to implement these powerful analytical techniques in their studies, ultimately contributing to a deeper understanding of the intricate roles of D-Serine in health and disease.

References

D-Serine-d3: A Technical Guide to its Chemical Properties, Stability, and Application in Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties and stability of D-Serine-d3, a deuterated isotopologue of the endogenous neuromodulator D-serine. This document is intended to serve as a comprehensive resource for researchers utilizing this compound in areas such as neuroscience, pharmacology, and drug development, particularly in studies involving the N-methyl-D-aspartate (NMDA) receptor.

Core Chemical Properties

This compound is a non-essential amino acid in which three hydrogen atoms have been replaced by deuterium. This isotopic substitution makes it a valuable tool in mass spectrometry-based applications for the accurate quantification of its non-labeled counterpart, D-serine.

Quantitative Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | C₃D₃H₄NO₃ | [1] |

| Molecular Weight | 108.11 g/mol | [1][2][3] |

| Exact Mass | 108.061423323 Da | [3] |

| Isotopic Purity | ≥98 atom % D | [1] |

| Chemical Purity | ≥98% | [1][2] |

| Physical State | Powder/Solid | [1][4][5] |

| Appearance | White to off-white | [4][5] |

| Melting Point | ~220-229 °C (decomposes) | [5][6][7] |

| Solubility | Soluble in water | [6][7] |

| pKa | (Amine) ~9.15, (Carboxyl) ~2.21 (values for D-serine) | |

| Isoelectric Point (pI) | ~5.68 (value for D-serine) | [7] |

Stability and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and ensure the reliability of experimental results.

Recommended Storage Conditions

For long-term storage, this compound powder should be kept in a tightly sealed container at -20°C, protected from light and moisture.[8] For short-term storage, room temperature is acceptable.[2] Stock solutions, if prepared in water, should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[8][9] It is recommended to filter-sterilize aqueous solutions before use.[8][9]

Degradation Pathways

The degradation of D-serine, and by extension this compound, is primarily mediated by two key enzymes:

-

Serine Racemase (SR): This enzyme not only synthesizes D-serine from L-serine but can also degrade both D- and L-serine through an α,β-elimination reaction, producing pyruvate and ammonia.[10][11][12]

-

D-amino Acid Oxidase (DAAO): This is the main enzyme responsible for D-serine catabolism.[13] It catalyzes the oxidative deamination of D-serine to generate hydroxypyruvate, ammonia, and hydrogen peroxide.[10][14]

Under harsh chemical conditions, such as strong acids, bases, or oxidizing agents, D-serine can also undergo degradation, though specific pathways for this compound under these conditions are not extensively documented.

Enzymatic degradation pathways of D-serine.

Experimental Protocols

Forced Degradation Study (Representative Protocol)

Forced degradation studies are essential for developing stability-indicating analytical methods. The following is a representative protocol that can be adapted for this compound.

Objective: To identify potential degradation products and develop a stability-indicating analytical method.

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl and incubate at 60°C for 24 hours. Neutralize with 1N NaOH before analysis.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH and incubate at 60°C for 24 hours. Neutralize with 1N HCl before analysis.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and store at room temperature, protected from light, for 24 hours.

-

Thermal Degradation: Expose the solid this compound powder to 105°C for 48 hours.

-

Photolytic Degradation: Expose the stock solution to UV light (254 nm) and fluorescent light for a total of 1.2 million lux hours and 200 watt hours/square meter, respectively.

-

-

Analysis: Analyze the stressed samples, along with an unstressed control, using a suitable analytical method such as LC-MS/MS to separate and identify any degradation products.

Quantification of D-Serine in Human Plasma using this compound by LC-MS/MS

This protocol describes a method for the accurate quantification of endogenous D-serine in human plasma using this compound as an internal standard.[15]

Materials:

-

This compound (internal standard)

-

Human plasma

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Phosphate-buffered saline (PBS)

-

LC-MS/MS system with a chiral column (e.g., Regis® ChiroSil RCA (+))

Procedure:

-

Preparation of Stock and Working Solutions:

-

Prepare a stock solution of this compound in a 1:1 methanol-water mixture.

-

Prepare calibration standards of D-serine in PBS.

-

Prepare quality control (QC) samples by spiking known concentrations of D-serine into human plasma.

-

-

Sample Preparation:

-

To 100 µL of plasma, calibration standard, or QC sample, add an appropriate amount of the this compound internal standard solution.

-

Precipitate proteins by adding 400 µL of methanol.

-

Vortex and centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic Conditions:

-

Column: Regis® ChiroSil RCA (+) (150 x 4.6 mm, 5-µm)

-

Mobile Phase: Isocratic mixture of 0.2% formic acid in water and 0.2% formic acid in methanol (e.g., 45:55 v/v).

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

-

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Monitor the following mass transitions:

-

D-serine: m/z 106.1 → 60.1

-

This compound: m/z 109.0 → 63.0

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of D-serine to this compound against the concentration of the calibration standards.

-

Determine the concentration of D-serine in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Experimental workflow for D-serine quantification.

Role in Signaling Pathways

D-serine is a crucial neuromodulator that acts as a co-agonist at the glycine-binding site of the NMDA receptor.[10] The binding of both glutamate and a co-agonist (either D-serine or glycine) is necessary for the activation of the NMDA receptor, leading to the opening of its ion channel and subsequent calcium influx into the neuron.[11] This process is fundamental for synaptic plasticity, learning, and memory.

D-serine's role at the NMDA receptor.

References

- 1. Development and validation of a sensitive assay for analysis of D/L-serine in cells using ultra-high performance liquid chromatography-fluorescence detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. examine.com [examine.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. an.shimadzu.com [an.shimadzu.com]

- 5. tsijournals.com [tsijournals.com]

- 6. sgs.com [sgs.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. biopharminternational.com [biopharminternational.com]

- 9. abcam.com [abcam.com]

- 10. researchgate.net [researchgate.net]

- 11. D-Serine Production, Degradation, and Transport in ALS: Critical Role of Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Development and validation of a sensitive LC-MS/MS method for the determination of D-serine in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Frontiers | D-Serine Metabolism and Its Importance in Development of Dictyostelium discoideum [frontiersin.org]

An In-depth Technical Guide to the Synthesis and Isotopic Purity of D-Serine-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and analysis of D-Serine-d3, a deuterated isotopologue of D-Serine. This compound is a critical tool in biomedical research, particularly in metabolic studies and as an internal standard for mass spectrometry-based quantification of endogenous D-Serine.[1][2] This document outlines a detailed chemical synthesis protocol, methodologies for assessing isotopic and chemical purity, and presents relevant quantitative data in a structured format.

Synthesis of this compound

The synthesis of this compound can be achieved through various chemical and enzymatic methods.[3][4][5] A common and effective approach involves the deuteration of a protected D-Serine derivative, which offers high yields and excellent control over isotopic incorporation.[6][7]

Chemoenzymatic Synthesis Approach

An efficient method for preparing deuterated D-Serine involves a chemoenzymatic strategy. This process often starts with a racemic mixture of serine, which is first chemically modified (e.g., N-acetylation) and then resolved into its separate D- and L-enantiomers using stereospecific enzymes like D- and L-aminoacylases.[8] While this method is powerful for producing the chiral precursor, direct deuteration of D-Serine is also a viable and widely reported strategy.

Direct Deuteration of D-Serine Derivative

A patented method describes the preparation of D-serine-2-d with high deuterium incorporation.[6][7] This process involves the formation of an oxazolidine intermediate from D-serine, followed by a base-catalyzed deuterium exchange and subsequent hydrolysis to yield the final product.

Experimental Protocol: Synthesis via an Oxazolidine Intermediate

This protocol is adapted from methodologies described in patent literature for preparing deuterated D-serine analogs.[6][7][9]

Step 1: Protection of D-Serine

-

Reactants: D-Serine, an appropriate aldehyde or ketone (e.g., pivaldehyde), and a suitable solvent (e.g., toluene).

-

Procedure: D-Serine is reacted with the aldehyde/ketone in the presence of an acid catalyst to form a cyclic oxazolidine derivative. This step protects both the amino and carboxyl groups. Water is removed azeotropically to drive the reaction to completion.

-

Purification: The resulting protected D-Serine is purified using standard techniques such as crystallization or chromatography.

Step 2: Deuteration

-

Reactants: The protected D-Serine derivative, a strong base (e.g., butyllithium), a deuterated source (e.g., D₂O or deuterated acetic acid), and an aprotic solvent (e.g., THF).[6][9]

-

Procedure: The protected D-Serine is dissolved in the aprotic solvent and cooled to a low temperature (e.g., -78 °C).[6] The strong base is added slowly to deprotonate the α-carbon. The reaction mixture is then quenched with a deuterium source to introduce the deuterium atom at the C2 position. For this compound, deuteration at the C3 position would require a different strategy, often starting from a deuterated precursor.[10]

-

Work-up: The reaction is carefully quenched, and the deuterated intermediate is extracted and purified.

Step 3: Deprotection

-

Reactants: The deuterated oxazolidine intermediate and an acid (e.g., hydrochloric acid).[7]

-

Procedure: The protecting group is removed by acid hydrolysis, which opens the oxazolidine ring to yield this compound.[7]

-

Purification: The final product, this compound, is isolated and purified, typically by ion-exchange chromatography or crystallization, to achieve high chemical and enantiomeric purity.

Synthesis Workflow Diagram

Caption: Chemical synthesis workflow for this compound.

Isotopic and Chemical Purity Analysis

Ensuring the isotopic enrichment and chemical purity of this compound is paramount for its application as an internal standard or tracer.[] The primary analytical techniques employed are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2]

Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for determining isotopic purity.[12] It can differentiate between the deuterated and non-deuterated forms of D-Serine based on their mass-to-charge ratios (m/z).

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

Prepare a stock solution of the synthesized this compound in a suitable solvent (e.g., water or a buffer like PBS).

-

Prepare a series of calibration standards and quality control (QC) samples.

-

For analysis, samples are typically extracted with a protein precipitation agent like methanol.[13]

-

-

Chromatographic Separation:

-

Column: An enantioselective column (e.g., Regis ChiroSil RCA(+)) is crucial to separate D-Serine from any potential L-Serine contamination.[13][14]

-

Mobile Phase: A suitable mobile phase is used to achieve good separation.

-

Injection: A small volume of the prepared sample is injected into the LC system.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive mode is commonly used.

-

Detection: Analysis is performed using Multiple Reaction Monitoring (MRM) to enhance specificity.

-

Mass Transitions: The specific mass transitions monitored are:

-

Data Analysis: The isotopic purity is calculated by comparing the peak area of the this compound mass transition to that of the unlabeled D-Serine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the successful incorporation of deuterium and for assessing the overall chemical purity of the sample.

-

¹H NMR: In the ¹H NMR spectrum of this compound, the signals corresponding to the protons at the C2 and C3 positions should be absent or significantly diminished, providing direct evidence of deuteration.[15]

-

¹³C NMR: The ¹³C NMR spectrum will show characteristic changes. Carbons attached to deuterium will exhibit triplet splitting due to C-D coupling and will be shifted slightly upfield.

-

²H NMR: A deuterium NMR spectrum can be acquired to directly observe the deuterium signals, confirming their presence in the molecule.

Data Summary

The following tables summarize typical quantitative data for commercially available and synthesized this compound.

Table 1: Isotopic and Chemical Purity Data

| Parameter | Specification | Method | Reference |

| Isotopic Enrichment | ≥ 98 atom % D | Mass Spectrometry, NMR | [16][17] |

| Chemical Purity | ≥ 98% | HPLC, NMR | [16][18][19] |

| Enantiomeric Purity | ≥ 99% D-isomer | Chiral HPLC | [20] |

| Deuterium Incorporation | At least 90% | Not Specified | [6] |

Table 2: LC-MS/MS Parameters for Purity Analysis

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

| This compound | 109.0 | 63.0 | ESI+ |

| D-Serine (unlabeled) | 106.1 | 60.1 | ESI+ |

Analytical Workflow Diagram

Caption: Workflow for purity analysis of this compound.

Conclusion

The synthesis and rigorous quality control of this compound are essential for its reliable use in research and development. The methodologies outlined in this guide, from chemical synthesis via protected intermediates to detailed purity analysis by LC-MS/MS and NMR, provide a framework for producing and validating high-purity this compound. Adherence to these detailed protocols ensures the accuracy and reproducibility of experiments that rely on this critical isotopically labeled compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN103966276A - Method for synthesizing DL-serine through enzyme catalysis method - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. WO2020206367A1 - Processes for the preparation of deuterated d-serine - Google Patents [patents.google.com]

- 7. Sun Pharma Files Patent for Deuterated D-Serine Analogs Method [pharmaceutical-technology.com]

- 8. benchchem.com [benchchem.com]

- 9. WO2019104179A1 - Deuterated analogs of d-serine and uses thereof - Google Patents [patents.google.com]

- 10. Gas chromatography/mass spectrometry analyses of [2,3,3-d3] serine, [2,3,3-d3] cysteine and [3-13 C] cysteine in plasma and skin protein: measurement of transsulphuration in young sheep - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. researchgate.net [researchgate.net]

- 15. D-Serine deuterated(Concert Pharmaceuticals, Inc.) - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 16. DL-Serine (2,3,3-Dâ, 98%) | Cambridge Isotope Laboratories, Inc. [isotope.com]

- 17. DL-Serine-2,3,3-d3 ≥98 atom % D, ≥98% (CP) | 70094-78-9 [sigmaaldrich.com]

- 18. L-Serine (2,3,3-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6863-0.25 [isotope.com]

- 19. L-Serine (2,3,3-Dâ, 98%) - Cambridge Isotope Laboratories, DLM-582-0.5 [isotope.com]

- 20. CN103274956A - Preparation method of D-serine - Google Patents [patents.google.com]

D-Serine-d3 vs. D-Serine: A Technical Guide to Their Biochemical Differences

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-serine is a crucial co-agonist at the glycine site of N-methyl-D-aspartate (NMDA) receptors, playing a pivotal role in synaptic plasticity, learning, and memory. Its deuterated isotopologue, D-serine-d3, in which three hydrogen atoms are replaced by deuterium, is an invaluable tool in biochemical and pharmacological research. This technical guide provides an in-depth analysis of the core biochemical differences between D-serine and this compound, focusing on their enzymatic metabolism, receptor interactions, and pharmacokinetic profiles. Understanding these differences is paramount for the accurate design and interpretation of studies utilizing this compound as a tracer or therapeutic agent.

Metabolism: The Kinetic Isotope Effect

The primary biochemical difference between D-serine and this compound lies in their metabolism by the key enzymes serine racemase and D-amino acid oxidase (DAAO). The substitution of hydrogen with the heavier deuterium isotope leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This difference in bond strength gives rise to the kinetic isotope effect (KIE), where the cleavage of the C-D bond is slower than that of the C-H bond, resulting in a reduced rate of reaction for the deuterated compound.

Serine Racemase

D-Amino Acid Oxidase (DAAO)

DAAO is the primary enzyme responsible for the degradation of D-serine. Studies have directly investigated the deuterium KIE on the reaction of DAAO with D-serine. A primary deuterium kinetic isotope effect (DV/Kser) of 4.5 has been reported, indicating that the oxidation of this compound is significantly slower than that of D-serine. This reduced degradation rate is a critical factor to consider when using this compound in experimental settings, as it can lead to higher local concentrations and a longer half-life compared to its non-deuterated counterpart.

Data Presentation: Quantitative Comparison

The following tables summarize the known and inferred quantitative biochemical parameters for D-serine and this compound.

| Parameter | D-Serine | This compound | Reference(s) |

| Enzymatic Metabolism | |||

| Serine Racemase KIE | Not Applicable | Inferred to be > 1 (slower reaction) | |

| DAAO KIE (DV/Kser) | Not Applicable | 4.5 |

| Parameter | D-Serine | This compound | Reference(s) |

| NMDA Receptor Binding | |||

| Binding Affinity (Ki) | High affinity co-agonist | Expected to be similar to D-Serine |

| Parameter | D-Serine (Human) | D-Serine (Rat) | This compound (Predicted) | Reference(s) |

| Pharmacokinetics | ||||

| Tmax (oral) | ~1-2 hours |

The Role of D-Serine as a Co-agonist at the NMDA Receptor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel, is fundamental to excitatory neurotransmission in the central nervous system. Its activation is a critical component of numerous neurological functions, including synaptic plasticity, learning, and memory formation. Unlike other ionotropic glutamate receptors, the NMDA receptor requires the binding of two distinct ligands for its activation: glutamate and a co-agonist. While glycine was initially identified as the primary co-agonist, subsequent research has established D-Serine, a D-amino acid, as a potent and physiologically relevant modulator of NMDA receptor function in many brain regions.

This technical guide provides an in-depth exploration of the role of D-Serine as an NMDA receptor co-agonist. It will detail the molecular interactions, metabolic pathways, physiological significance, and pathological implications of D-Serine signaling. Furthermore, this guide will present quantitative data in a structured format, outline key experimental protocols, and provide visual representations of critical pathways and workflows to support advanced research and drug development endeavors.

The NMDA Receptor: Structure and Co-agonist Binding

The NMDA receptor is a heterotetrameric complex typically composed of two obligatory GluN1 subunits and two variable GluN2 (A-D) subunits. This subunit composition dictates the receptor's pharmacological and biophysical properties. Each subunit possesses a modular structure comprising an amino-terminal domain (ATD), a ligand-binding domain (LBD), a transmembrane domain (TMD), and an intracellular carboxy-terminal domain (CTD).

The binding of agonists occurs at the LBDs. Glutamate binds to the LBD of the GluN2 subunits, while the co-agonist, either D-Serine or glycine, binds to the LBD of the GluN1 subunits. The binding of both glutamate and a co-agonist is necessary to induce the conformational change that opens the ion channel, allowing for the influx of Ca²⁺ and Na⁺ and the efflux of K⁺. D-Serine generally exhibits a higher affinity for the co-agonist binding site on the GluN1 subunit compared to glycine.

Biosynthesis and Degradation of D-Serine

The concentration of D-Serine in the brain is tightly regulated by the activity of two key enzymes: Serine Racemase (SR) and D-Amino Acid Oxidase (DAAO).

-

Synthesis by Serine Racemase (SR): D-Serine is synthesized from its enantiomer, L-Serine, by the pyridoxal 5'-phosphate (PLP)-dependent enzyme, Serine Racemase. SR is found in both neurons and astrocytes, and its activity is a primary determinant of D-Serine availability.

-

Degradation by D-Amino Acid Oxidase (DAAO): The degradation of D-Serine is primarily catalyzed by the flavin adenine dinucleotide (FAD)-dependent peroxisomal enzyme, D-Amino Acid Oxidase. DAAO converts D-Serine to hydroxypyruvate, ammonia, and hydrogen peroxide.

Quantitative Data on D-Serine and NMDA Receptor Interaction

The following table summarizes key quantitative parameters related to the interaction of D-Serine with the NMDA receptor and its metabolic enzymes.

| Parameter | Value | Subunit/Enzyme | Comments |

| Binding Affinity (Ki) | |||

| D-Serine | 104 nM | GluN1/GluN2A | Higher affinity than glycine. |

| Glycine | 133 nM | GluN1/GluN2A | |

| EC₅₀ (Effective Concentration) | |||

| D-Serine | ~1 µM | NMDA Receptor | Varies with subunit composition. |

| Glutamate | ~1-5 µM | NMDA Receptor | Varies with subunit composition. |

| Enzyme Kinetics | |||

| SR (Kcat/Km) | 3-4 fold higher for elimination | Serine Racemase | SR has both racemase and eliminase activity. |

| DAAO (Km) | ~50 mM for D-Serine | D-Amino Acid Oxidase | Lower affinity for D-Serine compared to other D-amino acids. |

Physiological Role of D-Serine in Synaptic Plasticity

D-Serine plays a crucial role in NMDA receptor-dependent synaptic plasticity, the cellular basis for learning and memory. This includes both long-term potentiation (LTP) and long-term depression (LTD).

-

Long-Term Potentiation (LTP): The induction of LTP at many synapses, particularly in the hippocampus, is dependent on the activation of NMDA receptors. Astrocytes, in response to neuronal activity, can release D-Serine, which then acts on synaptic NMDA receptors to facilitate the large Ca²⁺ influx required for LTP induction. Depletion of D-Serine has been shown to impair or block LTP.

D-Serine-d3 as a Tracer for In Vivo Metabolic Studies: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the use of D-Serine-d3 as a stable isotope tracer for in vivo metabolic studies. D-Serine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, plays a critical role in synaptic plasticity, neurodevelopment, and various neuropathologies.[1][2][3][4] The use of deuterated D-Serine (this compound) allows for the precise tracking of its metabolic fate, distribution, and kinetics in living organisms, providing invaluable insights for neuroscience research and the development of novel therapeutics targeting the glutamatergic system.

Introduction to D-Serine Metabolism and Signaling

D-Serine is an important signaling molecule in the central nervous system (CNS). Its synthesis and degradation are tightly regulated to maintain proper neuronal function.

Synthesis: D-Serine is primarily synthesized from its enantiomer, L-Serine, by the enzyme serine racemase (SR).[1][5] A key concept in D-Serine metabolism is the "serine shuttle" hypothesis, which posits that astrocytes synthesize and provide L-Serine to neurons, where it is then converted into D-Serine.[1][3][6]

Degradation: The primary enzyme responsible for D-Serine degradation is D-amino acid oxidase (DAAO), which is found in the liver, kidneys, and brain, although its distribution in the brain is uneven.[7][8][9] DAAO catalyzes the oxidative deamination of D-Serine, and its activity significantly influences the systemic clearance and bioavailability of D-Serine.[1]

Signaling: D-Serine acts as a crucial co-agonist at the glycine site of the NMDA receptor.[3] The binding of both glutamate and a co-agonist (either D-Serine or glycine) is necessary for the activation of the NMDA receptor, which is fundamental for excitatory neurotransmission and synaptic plasticity.[3]

Rationale for Using this compound as a Tracer

Stable isotope tracers, such as this compound, are powerful tools for in vivo metabolic research. Unlike radioactive isotopes, they are non-hazardous and can be used in a wider range of experimental settings, including human studies.[10][11]

The use of this compound allows researchers to:

-

Trace the metabolic fate: Distinguish exogenously administered this compound from the endogenous D-Serine pool.

-

Quantify metabolic pathways: Determine the rate of conversion of D-Serine to L-Serine and other downstream metabolites.

-

Determine pharmacokinetics: Accurately measure the absorption, distribution, metabolism, and excretion (ADME) of D-Serine.

-

Assess blood-brain barrier transport: Investigate the transport of D-Serine into the central nervous system.[6]

Experimental Protocols

This section outlines a general methodology for an in vivo metabolic study using this compound as a tracer in a rodent model, based on established pharmacokinetic studies of unlabeled D-Serine.[1]

Animal Models

-

Species: Mice (e.g., C57BL/6) or rats (e.g., Wistar) are commonly used.

-

Housing: Animals should be housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water.

-

Ethical Considerations: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

This compound Tracer Administration

-

Tracer: D-Serine (2,3,3-d3) can be commercially sourced.

-

Formulation: Dissolve this compound in sterile saline (0.9% NaCl).

-

Route of Administration:

-

Oral (p.o.): For studying oral bioavailability and first-pass metabolism. A typical dose for mice is in the range of 30-600 mg/kg.[1][4]

-

Intraperitoneal (i.p.): For systemic administration bypassing the gastrointestinal tract.

-

Intravenous (i.v.): For direct introduction into the systemic circulation to study distribution and clearance.[6]

-

-

Dosage: The dosage should be determined based on the specific research question and previous studies. For pharmacokinetic studies, a dose of around 30 mg/kg is a reasonable starting point.[1]

Sample Collection

-

Time Points: A series of time points should be selected to capture the absorption, distribution, and elimination phases. For example: 0 (pre-dose), 15, 30, 60, 120, 240, and 480 minutes post-administration.

-

Blood Collection: Blood samples can be collected via tail vein or cardiac puncture (terminal procedure) into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation.

-

Tissue Collection: At the end of the experiment, animals are euthanized, and tissues of interest (e.g., brain regions like cortex and hippocampus, liver, kidney) are rapidly dissected, weighed, and flash-frozen in liquid nitrogen.

Sample Preparation for Analysis

-

Plasma: Proteins are precipitated by adding a solvent like methanol or acetone. The supernatant is collected after centrifugation.

-

Tissues: Tissues are homogenized in a suitable buffer. Proteins are then precipitated, and the supernatant is collected.

Analytical Methodology: LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.

-

Chromatography: Enantioselective separation of D- and L-serine is crucial and can be achieved using a chiral column (e.g., Regis ChiroSil RCA(+)).

-

Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used.

-

Ionization: Electrospray ionization (ESI) in positive mode.

-

Mass Transitions:

-

D-Serine: m/z 106.1 → 60.1

-

This compound (Internal Standard/Tracer): m/z 109.0 → 63.0

-

-

-

Quantification: A standard curve is generated using known concentrations of D-Serine. The concentration of this compound in the samples is determined by comparing its peak area to that of the internal standard.

Data Presentation

The following tables present illustrative quantitative data based on pharmacokinetic studies of unlabeled D-Serine in mice.[1] These tables serve as a template for presenting data from a this compound tracer study.

Table 1: Pharmacokinetic Parameters of D-Serine in Plasma of Wild-Type Mice after Oral Administration (30 mg/kg)

| Parameter | Value |

| Tmax (h) | 0.7 ± 0.3 |

| Cmax (µM) | Varies with dose |

| t½ (h) | 1.2 |

| AUC (µM*h) | Varies with dose |

Data are presented as mean ± SD.

Table 2: D-Serine Concentrations in Plasma and Brain Tissues of Wild-Type Mice 1 Hour After Oral Administration (30 mg/kg)

| Tissue | Basal D-Serine (µM) | D-Serine at 1h post-dose (µM) |

| Plasma | 3.5 | Significantly increased |

| Cortex | Low | Increased |

| Cerebellum | Negligible | Increased |

These values are indicative and would be specifically measured for this compound in a tracer study.

Visualizations

Signaling and Metabolic Pathways

Experimental Workflow

Logical Relationship of D-Serine Clearance

Conclusion

The use of this compound as a tracer in in vivo metabolic studies offers a robust and safe method to investigate the complex roles of this neuromodulator. By employing the methodologies outlined in this guide, researchers can gain a deeper understanding of D-Serine's pharmacokinetics, metabolic pathways, and its involvement in both normal brain function and disease states. This knowledge is essential for the development of novel therapeutic strategies targeting the NMDA receptor and associated neurological and psychiatric disorders.

References

- 1. Pharmacokinetics of Oral d-Serine in d-Amino Acid Oxidase Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Immunocytochemical analysis of D-serine distribution in the mammalian brain reveals novel anatomical compartmentalizations in glia and neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Preferred stereoselective brain uptake of d-serine--a modulator of glutamatergic neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The rise and fall of the D-serine-mediated gliotransmission hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of oral D-serine in D-amino acid oxidase knockout mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Metabolism of the neuromodulator D-serine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Investigating brain D-serine: advocacy for good practices - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo evidence for the link between L- and D-serine metabolism in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unseen Anchor: A Technical Guide to D-Serine-d3 as an Internal Standard in Quantitative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within the realms of pharmacology and neuroscience, the accurate quantification of endogenous molecules is paramount. D-Serine, a crucial co-agonist at the NMDA receptor, plays a significant role in synaptic plasticity and neurotransmission.[1][2][3] Its accurate measurement in biological matrices is therefore critical for understanding its physiological and pathological roles. This technical guide delves into the core mechanism of D-Serine-d3 as a gold-standard internal standard for the precise and accurate quantification of D-Serine, providing an in-depth understanding for researchers, scientists, and drug development professionals.

The Fundamental Principle: Isotope Dilution Mass Spectrometry

The use of this compound as an internal standard is rooted in the principle of isotope dilution mass spectrometry (IDMS). This technique is renowned for its high precision and accuracy. A known amount of the stable isotope-labeled (SIL) internal standard, this compound, is introduced into a sample at the very beginning of the analytical workflow.[4] The fundamental premise is that the SIL internal standard is chemically and physically almost identical to the endogenous analyte, D-Serine.[5][6] Consequently, it experiences the same variations and losses throughout the entire analytical process, including sample extraction, derivatization (if any), and ionization in the mass spectrometer.[4][7]

By measuring the ratio of the mass spectrometric signal of the analyte (D-Serine) to that of the internal standard (this compound), any variability introduced during sample preparation or analysis is effectively cancelled out.[4] This normalization results in a highly reliable and reproducible quantification of the target analyte.[4][8]

Why this compound is an Ideal Internal Standard

Several key characteristics make this compound the preferred internal standard for D-Serine analysis:

-

Near-Identical Physicochemical Properties: this compound and D-Serine share virtually the same chemical and physical properties. This ensures they behave identically during chromatographic separation and ionization, a crucial aspect for accurate quantification.[5]

-

Co-elution: Ideally, the internal standard should co-elute with the analyte to experience the same matrix effects at the same time.[4][9] this compound, due to its structural similarity to D-Serine, typically co-elutes, ensuring that any ion suppression or enhancement caused by the sample matrix affects both compounds equally.[10]

-

Distinct Mass-to-Charge Ratio (m/z): The three deuterium atoms in this compound provide a clear mass shift of +3 Daltons compared to D-Serine. This allows the mass spectrometer to easily distinguish between the analyte and the internal standard, preventing signal overlap.[9]

-

Stable Isotope Labeling: The deuterium atoms are stably incorporated into the D-Serine molecule and are not prone to exchange with protons from the solvent under typical analytical conditions.[4]

Experimental Workflow and Methodologies

The quantification of D-Serine in biological matrices typically involves liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). Below is a generalized experimental protocol, followed by a visualization of the workflow.

Experimental Protocol: Quantification of D-Serine in Human Plasma

This protocol is a composite of methodologies described in the scientific literature.[11][12][13]

1. Materials and Reagents:

-

D-Serine and this compound standards

-

Human plasma (or other biological matrix)

-

Protein precipitation solvent (e.g., acetonitrile or methanol)

-

Mobile phase A (e.g., 0.1% formic acid in water)

-

Mobile phase B (e.g., 0.1% formic acid in acetonitrile or methanol)

-

LC column (chiral column for separating D- and L-serine, or a reversed-phase column if a chiral derivatizing agent is used)[11][13]

2. Sample Preparation:

-

Thaw plasma samples on ice.

-

To 100 µL of plasma, add a known amount of this compound internal standard solution (e.g., 10 µL of a 1 µg/mL solution).

-

Vortex briefly to mix.

-

Add 400 µL of ice-cold protein precipitation solvent (e.g., acetonitrile).

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

-

Liquid Chromatography:

-

Column: As appropriate for the separation of D-serine from L-serine and other matrix components.

-

Mobile Phase: A gradient of mobile phase A and B.

-

Flow Rate: Typically 0.2-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Tandem Mass Spectrometry:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both D-Serine and this compound. For example:

-

D-Serine: m/z 106 -> m/z 60

-

This compound: m/z 109 -> m/z 63[13]

-

-

Optimize instrument parameters such as declustering potential, collision energy, and source temperature for maximum signal intensity.

-

4. Data Analysis:

-

Integrate the peak areas for the analyte (D-Serine) and the internal standard (this compound).

-

Calculate the peak area ratio (D-Serine / this compound).

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the D-Serine standards.

-

Determine the concentration of D-Serine in the unknown samples by interpolating their peak area ratios from the calibration curve.

Caption: A typical experimental workflow for the quantification of D-Serine using this compound as an internal standard.

Quantitative Data Summary

The following tables summarize typical quantitative parameters for LC-MS/MS methods for D-Serine analysis using a stable isotope-labeled internal standard. The exact values can vary depending on the specific instrumentation and matrix.

Table 1: Typical Calibration Curve Parameters

| Parameter | Typical Value | Reference |

| Linearity Range | 0.1 - 100 ng/mL | [11][14] |

| Correlation Coefficient (r²) | > 0.99 | [12][14] |

| Lower Limit of Quantification (LLOQ) | 0.1 - 1 ng/mL | [11][13] |

Table 2: Typical Method Validation Parameters

| Parameter | Typical Acceptance Criteria | Reference |

| Precision (%RSD) | < 15% | [14] |

| Accuracy (%Bias) | Within ±15% | [14] |

| Recovery | Consistent and reproducible | [6] |

| Matrix Effect | Minimized or compensated for by IS | [7] |

D-Serine in Signaling Pathways

D-Serine is a critical signaling molecule, primarily acting as a co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[2][3] The binding of both glutamate and a co-agonist (like D-Serine) is required for the NMDA receptor channel to open, allowing calcium influx and initiating downstream signaling cascades involved in synaptic plasticity, learning, and memory.[1][15]

Caption: Simplified signaling pathway of D-Serine as a co-agonist at the NMDA receptor.

The Logic of Internal Standardization

The use of a stable isotope-labeled internal standard like this compound is a logical approach to overcome the inherent variability in complex analytical procedures. The following diagram illustrates this relationship.

Caption: The logical relationship between analytical challenges and the benefits of using a stable isotope-labeled internal standard.

References

- 1. D-Serine inhibits non-ionotropic NMDA receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NMDA receptor regulation by D-serine: new findings and perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. D-serine regulation of NMDA receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 8. researchgate.net [researchgate.net]

- 9. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 10. texilajournal.com [texilajournal.com]

- 11. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Determination of D-serine in human serum by LC-MS/MS using a triazole-bonded column after pre-column derivatization with (S)-4-(3-isothiocyanatopyrrolidin-1-yl)-7- (N, N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. D-Serine Is the Dominant Endogenous Coagonist for NMDA Receptor Neurotoxicity in Organotypic Hippocampal Slices - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Natural Abundance of Deuterium and its Effect on D-Serine Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the challenges presented by the natural abundance of deuterium in the precise quantification of D-Serine. It details the biological significance of D-Serine, outlines common analytical methodologies, and critically examines how naturally occurring isotopes can impact analytical accuracy. This document is intended to serve as a resource for researchers in neuroscience, pharmacology, and analytical chemistry, offering insights into best practices for robust D-Serine analysis.

The Natural Abundance of Hydrogen Isotopes

Hydrogen, the most abundant element, exists in nature as three primary isotopes: Protium (¹H), Deuterium (²H or D), and Tritium (³H). While chemically similar, their differing neutron count imparts a significant mass difference, which is the basis for their analytical distinction. Deuterium is a stable, non-radioactive isotope that is naturally present in all hydrogen-containing compounds, including water and biological molecules like amino acids.[1][2]

The natural abundance of these isotopes varies slightly depending on the source, but generally accepted values are summarized below.[1][3][4][5] This low but persistent presence of deuterium means that a small fraction of any given molecule will contain one or more deuterium atoms, making it heavier than its most common isotopologue.

| Isotope | Symbol | Composition | Natural Abundance (atom %) | Stability |

| Protium | ¹H | 1 Proton, 0 Neutrons | ~99.985% | Stable |

| Deuterium | ²H, D | 1 Proton, 1 Neutron | ~0.0115% - 0.0156% | Stable |

| Tritium | ³H, T | 1 Proton, 2 Neutrons | Traces | Radioactive |

The Neurobiological Role of D-Serine

D-Serine is a crucial neuromodulator in the mammalian central nervous system. Unlike most amino acids, which are utilized in their L-form for protein synthesis, D-Serine has a distinct signaling role. It functions as a potent co-agonist at the glycine-binding site of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity, learning, and memory.[6][7][8]

The synthesis and release of D-Serine are tightly regulated through a process often called the "serine shuttle." In this pathway, L-Serine, which can be supplied by astrocytes, is taken up by neurons and converted to D-Serine by the enzyme serine racemase (SR).[6][9] D-Serine is then released into the synaptic cleft, where it acts in concert with glutamate to activate NMDA receptors.[8] Dysfunction in D-Serine signaling has been implicated in various neurological and psychiatric disorders, making its accurate quantification a key objective in clinical and preclinical research.[6][7]

Figure 1. D-Serine signaling pathway and the "Serine Shuttle" between astrocytes and neurons.

Analytical Methods for D-Serine Quantification

The analysis of D-Serine is challenging due to its identical chemical properties to the far more abundant L-Serine. Therefore, analytical methods must incorporate a chiral separation step. High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques employed.[10][11]

Chiral separation is typically achieved in one of two ways:

-

Chiral Stationary Phase: Using an HPLC column that can stereoselectively interact with the enantiomers, leading to different retention times.[10][11]

-

Chiral Derivatization: Reacting the sample with a chiral reagent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard (non-chiral) reverse-phase column.[12][13][14]

LC-MS/MS is often preferred for its high sensitivity and selectivity, which are crucial for detecting the low concentrations of D-Serine found in biological matrices.[10][11]

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. WebElements Periodic Table » Hydrogen » isotope data [webelements.com]

- 3. youtube.com [youtube.com]

- 4. Isotopes of hydrogen - Wikipedia [en.wikipedia.org]

- 5. Hydrogen Isotopes - List and Properties [chemlin.org]

- 6. The Neurobiology of d-Serine Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | D-serine as a gliotransmitter and its roles in brain development and disease [frontiersin.org]

- 9. D-serine signalling as a prominent determinant of neuronal-glial dialogue in the healthy and diseased brain - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of the quantification of serine in the brain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Development and Validation of a Sensitive LC-MS/MS Method for the Determination of D-Serine in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Separation and detection of D-/L-serine by conventional HPLC - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of D-Serine-d3 in a Laboratory Setting

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for D-Serine-d3 in a laboratory environment. This compound is a deuterated stable isotope of D-Serine, an important endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor. While specific safety data for the deuterated form is limited, the following information, based on D-Serine and general laboratory safety principles, provides a robust framework for its safe use.

Chemical and Physical Properties

Quantitative data for this compound and its non-deuterated analog, D-Serine, are summarized below for easy comparison. This information is critical for proper storage, handling, and experimental design.

| Property | This compound | D-Serine |

| Molecular Formula | C₃D₃H₄NO₃ | C₃H₇NO₃ |

| Molecular Weight | 108.11 g/mol | 105.09 g/mol |

| CAS Number | 1414348-52-9 | 312-84-5 |

| Appearance | White to off-white solid/powder | White to off-white crystalline powder |

| Melting Point | Not available | ~220 °C (decomposes)[1] |

| Solubility | Soluble in water | Soluble in water (50 mg/mL), 1M HCl. Insoluble in ethanol or ether.[1] |

| Storage Temperature | Store at room temperature or as recommended by the supplier (-20°C for long-term storage of solutions)[2] | Store in a dry, cool, and well-ventilated place.[3] |

Hazard Identification and Safety Precautions

While not classified as hazardous under the 2012 OSHA Hazard Communication Standard, good laboratory practices should always be observed when handling this compound.[1]

| Hazard | Description | Precautionary Measures |

| Eye Irritation | May cause eye irritation upon direct contact.[4] | Wear appropriate protective eyeglasses or chemical safety goggles.[1] |

| Skin Irritation | May cause skin irritation with prolonged contact.[4] | Wear appropriate protective gloves and clothing to prevent skin exposure.[1] |

| Respiratory Tract Irritation | Inhalation of dust may cause respiratory tract irritation.[4] | Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary. |

| Ingestion | May be harmful if swallowed. | Do not ingest. Wash hands thoroughly after handling. |

Personal Protective Equipment (PPE)

A summary of recommended PPE for handling this compound is provided below.

| PPE Category | Specification |

| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles.[1] |

| Hand Protection | Protective gloves (e.g., nitrile rubber).[5] |

| Body Protection | Laboratory coat. |

| Respiratory Protection | Generally not required under normal use with adequate ventilation. If dust formation is likely, a NIOSH-approved particulate respirator is recommended.[1] |

First Aid Measures

In the event of exposure to this compound, the following first aid measures should be taken:

| Exposure Route | First Aid Procedure |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention if irritation persists.[1] |

| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if symptoms occur.[1] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[1] |

| Ingestion | Do NOT induce vomiting. Get medical attention.[1] |

Handling, Storage, and Disposal

Proper handling, storage, and disposal procedures are crucial for maintaining the integrity of this compound and ensuring laboratory safety.

| Aspect | Procedure |

| Handling | Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing. Avoid dust formation. Use in a well-ventilated area.[6] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[3] For solutions, store at -20°C for up to one month or -80°C for up to six months.[2] |

| Spill Management | For solid spills, sweep up the material and place it into a suitable, clean, dry, and closed container for disposal. Avoid generating dust. Clean the affected area thoroughly.[7] |

| Disposal | Dispose of waste in accordance with local, regional, and national regulations. D-Serine is not typically classified as hazardous waste, but institutional guidelines should be followed.[1][7] |

Toxicological Information

| Toxicity Aspect | Data for D-Serine |

| Acute Toxicity | No acute toxicity information is available for this product.[1] |

| Nephrotoxicity | High doses of D-serine (>500 mg/kg) have been shown to cause nephrotoxicity in rats, but this effect appears to be species-specific and has not been reported in mice or rabbits.[8] |

| Neurotoxicity | As a potent co-agonist at the NMDA receptor, excessive levels of D-serine could potentially contribute to excitotoxicity. |

| Carcinogenicity | No information available. |

| Mutagenicity | No information available. |

Signaling and Metabolic Pathways

The following diagrams illustrate the key biological pathways involving D-Serine.

Caption: Metabolic pathway of D-Serine.

Caption: Role of D-Serine as a co-agonist in NMDA receptor activation.

Experimental Protocols

The following are generalized protocols for common experimental uses of D-Serine. Researchers should adapt these protocols to their specific experimental needs and consult relevant literature.

In Vivo Administration to Rodents (Mouse Model)

This protocol outlines the general steps for intraperitoneal administration of this compound to mice for behavioral or pharmacokinetic studies.

Materials:

-

This compound

-

Sterile saline (0.9% NaCl) or other appropriate vehicle

-

Sterile syringes and needles (e.g., 27-gauge)

-

Analytical balance

-

Vortex mixer

-

pH meter and solutions for adjustment (if necessary)

Procedure:

-

Dosing Solution Preparation:

-

Calculate the required amount of this compound based on the desired dose (e.g., 600-1000 mg/kg) and the weight of the animals.[9]

-

Weigh the this compound accurately.

-

Dissolve the this compound in sterile saline to the desired final concentration. Gentle warming and vortexing may be required to aid dissolution.

-

Ensure the solution is clear and free of particulates. If necessary, adjust the pH to physiological range (7.2-7.4).

-

Filter-sterilize the solution through a 0.22 µm syringe filter into a sterile vial.

-

-

Animal Handling and Dosing:

-

Weigh each mouse immediately before dosing to ensure accurate dose calculation.

-

Gently restrain the mouse.

-

Administer the this compound solution via intraperitoneal (IP) injection. The injection volume should be appropriate for the size of the animal (typically 5-10 mL/kg).

-

Administer a vehicle control (e.g., sterile saline) to a separate group of animals.

-

-

Post-Dosing Monitoring:

-

Monitor the animals for any adverse reactions.

-

Proceed with the planned behavioral tests or sample collection for pharmacokinetic analysis at the designated time points.

-

Cell-Based Assay: Assessing Neurotoxicity in Organotypic Hippocampal Slices

This protocol provides a general framework for evaluating the role of D-Serine in NMDA receptor-mediated neurotoxicity in an ex vivo model.

Materials:

-

Organotypic hippocampal slice cultures

-

This compound

-

NMDA

-

Propidium iodide (PI) for assessing cell death

-

Culture medium

-

Microscope with fluorescence imaging capabilities

Procedure:

-

Preparation of Treatment Solutions:

-

Prepare stock solutions of this compound and NMDA in an appropriate solvent (e.g., culture medium).

-

Prepare working solutions at the desired final concentrations.

-

-

Treatment of Slice Cultures:

-

Replace the culture medium with fresh medium containing the treatment conditions. This may include:

-

Control (medium only)

-

NMDA alone

-

This compound alone

-

NMDA in combination with this compound

-

-

Incubate the slices for the desired duration.

-

-

Assessment of Cell Death:

-

Add propidium iodide (PI) to the culture medium. PI is a fluorescent dye that enters cells with compromised membranes and is a marker of cell death.

-

Incubate for a sufficient time for PI uptake.

-

Capture fluorescent images of the slices.

-

-

Data Analysis:

-

Quantify the PI fluorescence intensity in the different treatment groups to determine the extent of cell death.

-

Compare the level of neurotoxicity in the presence and absence of this compound to assess its effect on NMDA-induced cell death.

-

Conclusion

This compound is a valuable tool for researchers studying the glutamatergic system and its role in health and disease. While it is not considered a hazardous substance, adherence to standard laboratory safety protocols is essential. This guide provides a comprehensive overview of the information necessary for the safe handling, storage, and use of this compound. Researchers should always consult the most recent Safety Data Sheet from their supplier and relevant literature for their specific applications.

References

- 1. A new strategy to decrease N-methyl-d-aspartate (NMDA) receptor coactivation: Inhibition of d-serine synthesis by converting serine racemase into an eliminase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. D-serine Measurements in Brain Slices or Other Tissue Explants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Oral administration of D-serine prevents the onset and progression of colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. D-Serine May Ameliorate Hippocampal Synaptic Plasticity Impairment Induced by Patients’ Anti-N-methyl-D-aspartate Receptor Antibodies in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Excitatory and inhibitory D-serine binding to the NMDA receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. D-Serine: A Cross Species Review of Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | D-Serine: A Cross Species Review of Safety [frontiersin.org]

Methodological & Application

Application Note: Quantification of D-Serine in Human Plasma by LC-MS/MS using D-Serine-d3

For Research Use Only. Not for use in diagnostic procedures.

Introduction

D-Serine is an endogenous co-agonist of the N-methyl-D-aspartate (NMDA) receptor, playing a crucial role in synaptic plasticity, neurodevelopment, and neurodegeneration. Its accurate quantification in biological matrices is essential for understanding its physiological and pathological roles. Plasma concentrations of D-serine may serve as a clinically translatable biomarker in NMDA receptor-related diseases. This application note describes a sensitive and specific LC-MS/MS method for the quantification of D-Serine in human plasma using its stable isotope-labeled counterpart, D-Serine-d3, as an internal standard (IS). The method involves a straightforward sample preparation procedure followed by chromatographic separation and mass spectrometric detection.

Signaling Pathway

D-Serine is synthesized from L-Serine by the enzyme serine racemase. It acts as a co-agonist at the glycine site of the NMDA receptor, which is necessary for its activation by the primary agonist, glutamate. The "serine shuttle" pathway highlights the metabolic crosstalk between astroglia, which supply L-serine, and neurons, where D-serine is synthesized. Dysregulation of D-Serine signaling is implicated in various neurological and psychiatric disorders.

Experimental Workflow

The analytical method involves protein precipitation from plasma samples, followed by chiral chromatographic separation and detection by tandem mass spectrometry.

Materials and Reagents

-

D-Serine (≥98% purity)

-

This compound (Internal Standard, IS)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Human plasma (K2EDTA)

-

Phosphate Buffered Saline (PBS)

Equipment

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem mass spectrometer

-

Chiral chromatography column (e.g., Regis® ChiroSil RCA (+), 150 x 4.6 mm, 5-µm)

-

Microcentrifuge

-

Nitrogen evaporator

-

Vortex mixer

Protocols

Standard and Quality Control (QC) Sample Preparation

-

Stock Solutions : Prepare stock solutions of D-Serine (250 µg/mL) and this compound (100 µg/mL) in a 1:1 methanol/water solution.

-

Working Standard Solutions : Prepare working standard solutions by serially diluting the D-Serine stock solution.

-

Internal Standard Working Solution : Prepare a 5.00 µg/mL working solution of this compound in 1:1 methanol/water.

-

Calibration Standards : Since D-Serine is an endogenous compound, prepare calibration standards by spiking the working standard solutions into a surrogate matrix like PBS.

-

Quality Control (QC) Samples : Prepare QC samples at low, medium, and high concentrations in both PBS and pooled human plasma.

Sample Preparation

-

Aliquot 50 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

-

Add 50 µL of the this compound internal standard working solution (5.00 µg/mL) to all samples except for the blank.

-

Add 500 µL of methanol to precipitate proteins.

-

Vortex for 2 minutes and then centrifuge at approximately 3,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a stream of nitrogen at 45°C.

-

Reconstitute the residue in 500 µL of a 1:1 methanol/water solution.

-

Vortex for 2 minutes and transfer to an autosampler vial for analysis.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Method

Liquid Chromatography

-

Column : Regis® ChiroSil RCA (+) (150 x 4.6 mm, 5-µm)

-

Mobile Phase : Isocratic elution with a mixture of 0.2% formic acid in water and 0.2% formic acid in methanol (45:55, v/v).

-

Flow Rate : 0.80 mL/min

-

Column Temperature : Ambient (~22°C)

-

Autosampler Temperature : 5°C

-

Injection Volume : 10 µL

-

Run Time : Approximately 7 minutes

Mass Spectrometry

-

Ionization Mode : Positive Electrospray Ionization (ESI+)

-

Detection Mode : Multiple Reaction Monitoring (MRM)

-

MRM Transitions :

-

D-Serine : m/z 106.1 → 60.1

-

This compound (IS) : m/z 109.0 → 63.0

-

-

Source Parameters :

-

IonSpray Voltage : 5.5 kV

-

Temperature : 550°C

-

Gas 1 (Nebulizer Gas) : 60 (arbitrary units)

-

Gas 2 (Turbo Gas) : 60 (arbitrary units)

-

Curtain Gas : 30 (arbitrary units)

-

Collision Gas : 10 (arbitrary units)

-

-

Compound Parameters :

-

Declustering Potential (DP) : 34 V

-

Entrance Potential (EP) : 6 V

-

Collision Energy (CE) : 16 eV

-

Collision Cell Exit Potential (CXP) : 11 V

-

Quantitative Data Summary

The following tables summarize the performance characteristics of the described method.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Calibration Range | Correlation Coefficient (r²) |

| D-Serine | PBS | 0.01 - 10 µg/mL | ≥ 0.9997 |

| L-Serine | PBS | 0.1 - 100 µg/mL | Not specified |

Data synthesized from multiple sources indicating typical performance.

Table 2: Precision and Accuracy

| QC Level | Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | Plasma | ≤ 8.38% | ≤ 8.7% | 92.93% - 102.29% |

| Medium | Plasma | ≤ 5% | ≤ 8.7% | 92.93% - 102.29% |

| High | Plasma | ≤ 5% | ≤ 8.7% | 92.93% - 102.29% |

Data synthesized from multiple sources indicating typical performance.

Table 3: Recovery and Matrix Effect

| QC Level | Matrix | Extraction Recovery (%) | Matrix Effect (%) |

| Low | Plasma | 84.1% | 80.5 ± 14.0% |

| Medium | Plasma | 78.4% | 80.5 ± 14.0% |

| High | Plasma | 76.4% | 80.5 ± 14.0% |

| IS | Plasma | 82.3% | 78.8% |

Data from Skende et al. (2019).

Conclusion

This application note provides a detailed protocol for a robust and sensitive LC-MS/MS method for the quantification of D-Serine in human plasma using this compound as an internal standard. The method demonstrates excellent linearity, precision, and accuracy, making it suitable for clinical research and drug development applications where the monitoring of D-Serine levels is critical. The use of a chiral column allows for the direct measurement of D-Serine without the need for derivatization, simplifying the workflow.

Application Note and Protocol for D-Serine Analysis in Cerebrospinal Fluid using LC-MS/MS with D-Serine-d3 Internal Standard

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of D-Serine in cerebrospinal fluid (CSF) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, D-Serine-d3, for accurate and precise quantification without the need for chemical derivatization.

Introduction

D-Serine is an important co-agonist of the N-methyl-D-aspartate (NMDA) receptor in the central nervous system and is implicated in various neurological functions and disorders.[1] Accurate quantification of D-Serine in CSF is crucial for neuroscience research and the development of novel therapeutics targeting the glutamatergic system. This protocol describes a sensitive and specific LC-MS/MS method for the direct measurement of D-Serine in CSF, employing a chiral stationary phase for the separation of D- and L-serine enantiomers.

Experimental Protocols

Materials and Reagents

-

D-Serine standard (≥98% purity)

-

This compound (isotopic purity ≥98%)

-

Methanol (LC-MS grade)

-

Acetonitrile (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Cerebrospinal fluid (CSF) samples

-

Microcentrifuge tubes (1.5 mL)

-

Syringe filters (0.22 µm, PTFE or equivalent)

-

Autosampler vials

Standard and Internal Standard Preparation

-